REACTION_CXSMILES
|
[F:1][C:2]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[CH2:3][CH:4](I)[CH2:5][OH:6].C([SnH](CCCC)CCCC)CCC>>[F:1][C:2]([C:12]([F:13])([F:14])[F:15])([C:8]([F:9])([F:11])[F:10])[CH2:3][CH2:4][CH2:5][OH:6]
|
Name
|
|
Quantity
|
212.1 g
|
Type
|
reactant
|
Smiles
|
FC(CC(CO)I)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
196.4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
two
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
heated to about 60° C. to 70° C
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
TEMPERATURE
|
Details
|
of continued heating
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CCCO)(C(F)(F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |